molecular formula C24H20ClFN2 B10921059 1-(2-chloro-6-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole

Cat. No.: B10921059
M. Wt: 390.9 g/mol
InChI Key: CHRJAPUJMBAWOY-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and two 2-methylphenyl groups

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl group: This step involves the nucleophilic substitution reaction where the pyrazole ring reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 2-methylphenyl groups: This can be done through Friedel-Crafts alkylation, where the pyrazole ring is treated with 2-methylbenzyl chloride in the presence of a Lewis acid like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases, and various nucleophiles.

Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazoles.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2-Chloro-6-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-Chloro-6-fluorobenzyl)piperazine: This compound has a similar benzylic substitution but features a piperazine ring instead of a pyrazole ring.

    1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-3-{2-[4-(2-methyl-2-propanyl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one: This compound has a similar benzylic substitution but features an indole ring with additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClFN2

Molecular Weight

390.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(2-methylphenyl)pyrazole

InChI

InChI=1S/C24H20ClFN2/c1-16-8-3-5-10-18(16)23-14-24(19-11-6-4-9-17(19)2)28(27-23)15-20-21(25)12-7-13-22(20)26/h3-14H,15H2,1-2H3

InChI Key

CHRJAPUJMBAWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4C

Origin of Product

United States

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